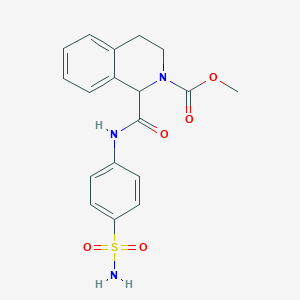
methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings from diverse sources.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O5S |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1396573-90-2 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated notable antifungal activities against various pathogenic fungi, suggesting that structural analogs may share similar mechanisms of action .
Anticancer Potential
Preclinical studies have highlighted the anticancer potential of related isoquinoline derivatives. For example, compounds targeting specific cancer pathways have shown promise in inhibiting tumor growth in liver and pancreatic cancers. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes is crucial for its biological activity. Isoquinoline derivatives have been investigated for their role in inhibiting xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition can lead to reduced production of reactive oxygen species (ROS), thereby providing therapeutic benefits in conditions like gout and cardiovascular diseases .
Case Studies
- Antifungal Activity : A study evaluated the effectiveness of various pyrazole derivatives against five phytopathogenic fungi, revealing that certain structural modifications enhanced antifungal potency significantly .
- Anticancer Efficacy : A preclinical study on a structurally similar compound indicated that it could serve as a potent chemotherapeutic agent against hepatocellular carcinoma (HCC) and pancreatic cancer, demonstrating both immunohistochemical efficacy and reduced tumor burden in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of xanthine oxidase and other enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Induction of apoptosis through modulation of key regulatory proteins in cancer cells.
- Antioxidant Properties : Reduction of oxidative stress through scavenging of free radicals.
Eigenschaften
IUPAC Name |
methyl 1-[(4-sulfamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-18(23)21-11-10-12-4-2-3-5-15(12)16(21)17(22)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,16H,10-11H2,1H3,(H,20,22)(H2,19,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUBHSKZJKVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














